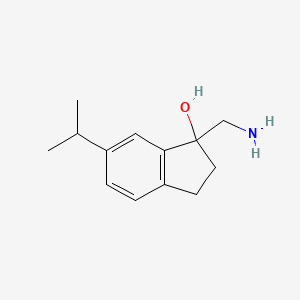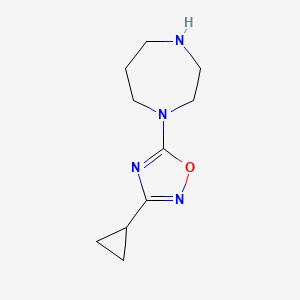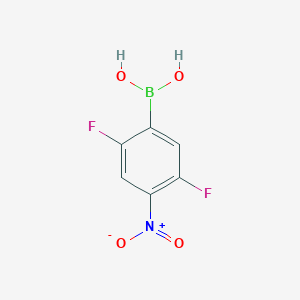
(2,5-Difluoro-4-nitrophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Difluoro-4-nitrophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
準備方法
The synthesis of (2,5-Difluoro-4-nitrophenyl)boronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
One-pot Method: This method involves the preparation of organotrifluoroborate salts from organometallic intermediates, such as organolithium reagents.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
(2,5-Difluoro-4-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most widely applied reaction for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions include biaryl compounds, phenols, and anilines.
科学的研究の応用
(2,5-Difluoro-4-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which (2,5-Difluoro-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in the Suzuki–Miyaura coupling reaction. The process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.
類似化合物との比較
(2,5-Difluoro-4-nitrophenyl)boronic acid can be compared with other similar compounds, such as:
4-Nitrophenylboronic acid: This compound lacks the fluorine atoms and has different reactivity and applications.
2,4-Difluoro-5-nitrophenylboronic acid: This compound has a similar structure but differs in the position of the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
特性
分子式 |
C6H4BF2NO4 |
|---|---|
分子量 |
202.91 g/mol |
IUPAC名 |
(2,5-difluoro-4-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2,11-12H |
InChIキー |
XKUHVNUTDQIZPI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1F)[N+](=O)[O-])F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



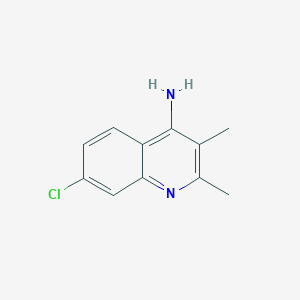
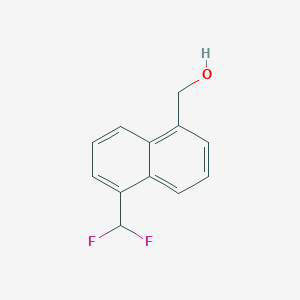
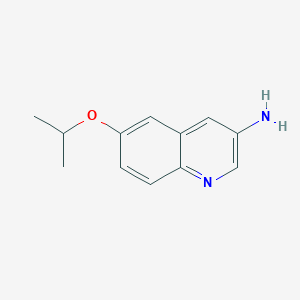
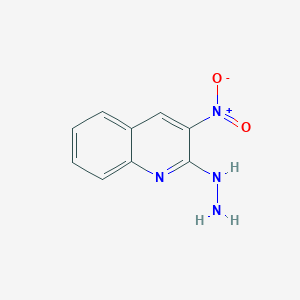

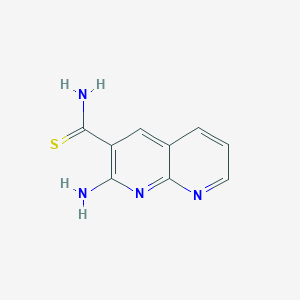
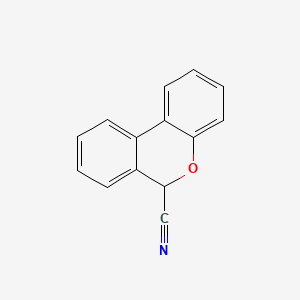
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

